An In-depth Technical Guide to the Core Chemical Properties of 3-Cyanopyridine
An In-depth Technical Guide to the Core Chemical Properties of 3-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanopyridine, also known as nicotinonitrile, is a versatile heterocyclic organic compound with the chemical formula C₆H₄N₂. It consists of a pyridine (B92270) ring substituted with a nitrile group at the 3-position.[1] This arrangement imparts a unique combination of physical and chemical properties, making it a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[2] Notably, it serves as a key precursor in the industrial production of nicotinamide (B372718) (Vitamin B3) and nicotinic acid.[2][3] This guide provides a comprehensive overview of the fundamental chemical properties of 3-cyanopyridine, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.
Chemical and Physical Properties
3-Cyanopyridine is a colorless to white or off-white crystalline solid at room temperature, which may also appear as a waxy solid or a colorless liquid when slightly heated above its melting point.[3][4][5] It possesses a characteristic pyridine-like odor.[4]
Table 1: Physical and Chemical Properties of 3-Cyanopyridine
| Property | Value | References |
| Molecular Formula | C₆H₄N₂ | [1][6] |
| Molecular Weight | 104.11 g/mol | [1][4][6] |
| IUPAC Name | Pyridine-3-carbonitrile | [1] |
| CAS Number | 100-54-9 | [1][6] |
| Appearance | Colorless to white/off-white crystalline solid | [3][4][7] |
| Melting Point | 47 - 52 °C | [3][6][8] |
| Boiling Point | 201 - 206.9 °C at 760 mmHg | [4][6] |
| Density | 1.159 g/mL at 25 °C | [1][4] |
| Solubility in Water | 135 - 140 g/L at 20 °C | [4][6][9] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether. | [1][3][4] |
| pKa (of conjugate acid) | 1.39 - 1.45 at 24-25 °C | [4][10] |
| Flash Point | 84 - 88 °C | [3][4][6] |
| Log P (octanol/water) | 0.36 | [2][4] |
| Refractive Index | 1.525 at 50 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 3-cyanopyridine.
Table 2: Key Spectroscopic Data for 3-Cyanopyridine
| Spectroscopic Technique | Key Features | References |
| ¹H NMR | Signals corresponding to the four aromatic protons on the pyridine ring. | [1][11] |
| ¹³C NMR | Signals for the five carbons of the pyridine ring and the nitrile carbon. | [10][11] |
| Infrared (IR) Spectroscopy | Characteristic absorption band for the nitrile (C≡N) stretching vibration. | [12] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 3-cyanopyridine. | [12] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and spectroscopic properties of 3-cyanopyridine.
Determination of Melting Point
The melting point of 3-cyanopyridine can be determined using the capillary tube method with a melting point apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of finely powdered, dry 3-cyanopyridine is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the end of the range.[10]
-
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point or distillation method.
-
Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end).
-
Procedure (Thiele Tube Method):
-
A few milliliters of 3-cyanopyridine are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Solubility
A general procedure for determining the solubility of 3-cyanopyridine in various solvents is as follows:
-
Apparatus: Small test tubes, vortex mixer (optional).
-
Procedure:
-
Approximately 0.1 g of 3-cyanopyridine is placed in a small test tube.
-
The solvent (e.g., water, ethanol, ether) is added in 0.5 mL increments, up to a total of 3 mL.
-
After each addition, the test tube is vigorously shaken or vortexed for at least one minute.
-
The compound is considered soluble if a clear, homogeneous solution is formed. The approximate solubility can be reported based on the amount of solvent required to dissolve the sample.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the structure of 3-cyanopyridine.
-
Apparatus: NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
For ¹H NMR, 5-25 mg of 3-cyanopyridine is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used.[4]
-
The sample is transferred to a clean, dry NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
-
-
¹H NMR Experimental Parameters (Example):
-
Solvent: CDCl₃
-
Frequency: 300 MHz
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Typical Chemical Shifts (δ): The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically between 7.0 and 9.5 ppm).[1]
-
-
¹³C NMR Experimental Parameters (Example):
-
Solvent: DMSO-d₆
-
Frequency: 75 MHz
-
Reference: The solvent peak of DMSO-d₆ is used as a reference (δ ≈ 39.5 ppm).
-
Typical Chemical Shifts (δ): Signals for the five pyridine carbons and the nitrile carbon will be observed. The nitrile carbon typically appears downfield.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-cyanopyridine.
-
Apparatus: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a melt between two KBr or NaCl plates, or as a solid dispersion in a KBr pellet.[12]
-
Procedure (Melt):
-
A small amount of 3-cyanopyridine is placed on a salt plate and gently heated until it melts.
-
A second salt plate is placed on top to create a thin liquid film.
-
The plates are mounted in the spectrometer and the spectrum is recorded.
-
-
Key Vibrational Frequencies: A strong, sharp absorption band characteristic of the C≡N stretch is expected in the region of 2220-2260 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-cyanopyridine.
-
Apparatus: Mass spectrometer (e.g., with electron ionization - EI).
-
Procedure: A small amount of the sample is introduced into the ion source of the mass spectrometer.
-
Expected Fragmentation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 104. Common fragmentation patterns for aromatic nitriles may also be observed.[12]
Chemical Reactivity and Synthesis Pathways
The chemical reactivity of 3-cyanopyridine is dominated by the interplay between the electron-withdrawing nitrile group and the pyridine ring.
Key Reactions
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form nicotinamide (the amide) or nicotinic acid (the carboxylic acid).[6]
-
Reduction of the Nitrile Group: The nitrile group can be reduced to an aminomethyl group, forming 3-(aminomethyl)pyridine.[6]
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, with the position of substitution influenced by the deactivating effect of the nitrile group.[6]
-
Nucleophilic Aromatic Substitution: While less common for pyridine itself, the presence of the electron-withdrawing nitrile group can facilitate nucleophilic substitution on the pyridine ring under certain conditions.
Synthesis of 3-Cyanopyridine
The primary industrial synthesis of 3-cyanopyridine is through the vapor-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline).[6]
Application in Nicotinamide Synthesis
A major application of 3-cyanopyridine is in the synthesis of nicotinamide. This can be achieved through chemical or enzymatic hydrolysis.
Logical Relationships in Reactivity
The nitrile group in 3-cyanopyridine is a versatile functional handle for further synthetic transformations.
Conclusion
3-Cyanopyridine is a fundamentally important chemical building block with well-defined physical, chemical, and spectroscopic properties. Its versatile reactivity, centered around the nitrile group and the pyridine ring, makes it an indispensable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its core properties and the experimental methods for their determination is crucial for researchers and scientists working with this compound to ensure the quality, consistency, and success of their synthetic endeavors.
References
- 1. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. organomation.com [organomation.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. sites.bu.edu [sites.bu.edu]
- 8. 3-Cyanopyridine(100-54-9) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
